molecular formula C35H52BBrO2 B3029311 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 620624-96-6

2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3029311
CAS No.: 620624-96-6
M. Wt: 595.5 g/mol
InChI Key: ILQCUUCKCJWPJQ-UHFFFAOYSA-N
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Description

2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative of fluorene. This compound is notable for its unique structural features, which include a brominated fluorene core and a boronic ester group. These characteristics make it a valuable intermediate in organic synthesis, particularly in the field of materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 7-bromo-9,9-dioctyl-9H-fluorene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C and stirred for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Alcohols and Phenols: From oxidation reactions.

    Substituted Fluorenes: From nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a bond with electrophilic carbon atoms in the presence of a palladium catalyst. This mechanism is crucial for the formation of biaryl compounds, which are essential in the synthesis of various organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a brominated fluorene core and a boronic ester group. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis, particularly for applications in materials science and organic electronics .

Properties

IUPAC Name

2-(7-bromo-9,9-dioctylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52BBrO2/c1-7-9-11-13-15-17-23-35(24-18-16-14-12-10-8-2)31-25-27(36-38-33(3,4)34(5,6)39-36)19-21-29(31)30-22-20-28(37)26-32(30)35/h19-22,25-26H,7-18,23-24H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQCUUCKCJWPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

874379-00-7
Details Compound: 1,3,2-Dioxaborolane, 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-, homopolymer
Record name 1,3,2-Dioxaborolane, 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874379-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

595.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,7-Dibromo-9,9-dioctylfluorene (2.00 g, 3.65 mmol, 1 eq.) was dissolved in diethyl ether (30 ml). The solution was cooled to −78° C. and n-butyllithium (2.4 mL of a 1.6 M solution in hexanes, 3.83 mmol, 1.1 eq.) was added drop wise with strong stirring. The resulted white suspension was allowed to warm to −10° C. until a clear-yellow solution 3 was formed. After stirring for another 10 min, the solution was cooled to −78° C. again and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.82 mL, 4.0 mmol, 1.1 eq.) was added in one time. The mixture was stirring for another 1 h at −78° C. and was allowed to warm to 25° C. and stirred for 24 h, and then the reaction was quenched by 10 mL of water. The organic layer was washed thoroughly by water and was dried by anhydrous Na2SO4. After the solvent was removed under reduced pressure, the crude oil was separated by column chromatography with hexane/dichloromethane=4/1 (v/v) as eluent to give 1.42 g of white powder (yield=65%). 1H NMR (500 MHz, CDCl3) δ (ppm): 7.80 (d, J=7.55 Hz, 1H), 7.72 (s, 1H), 7.65 (d, J=7.55 Hz, 1H), 7.57 (d, J=7.80 Hz, 1H), 7.44 (m, 2H), 2.02-1.96 (m, 2H), 1.94-1.88 (m, 2H), 1.39 (s, 12H), 1.23-1.14 (m, 4H), 1.13-1.03 (m, 16H), 0.82 (t, J=7.15 Hz, 6H), 0.57 (m, 4H). 13C NMR (500 MHz, CDCl3) δ (ppm): 153.57, 149.50, 142.98, 139.97, 133.88, 129.89, 128.86, 126.23, 121.52, 121.44, 119.02, 83.78, 55.47, 53.41, 40.12, 31.77, 29.21, 29.18, 24.97, 23.61, 22.59, 14.06.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.82 mL
Type
reactant
Reaction Step Four
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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